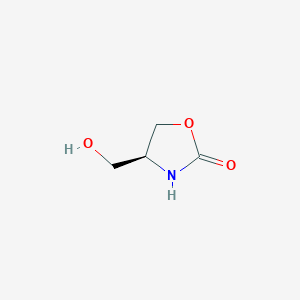

(S)-4-(Hydroxymethyl)oxazolidin-2-one

Übersicht

Beschreibung

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a chiral compound that is part of the oxazolidinone family, which are known for their utility in asymmetric synthesis and as intermediates in the production of various pharmaceuticals. The oxazolidinone ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which provides a rigid scaffold for inducing chirality in synthetic processes .

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves cyclization reactions and the use of chiral starting materials or catalysts to achieve the desired stereochemistry. For instance, the synthesis of oligomers containing oxazolidin-2-one units starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another approach involves the intramolecular cyclization of glycidyl carbamate derivatives catalyzed by bicyclic guanidine . Additionally, the synthesis of enantiopure (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one from N-Boc-L-tyrosine has been described as a high-yielding four-step process .

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by the presence of a five-membered ring with nitrogen and oxygen atoms. This structure is known to impart rigidity and can influence the folding and conformation of oligomers, as suggested by the 1H NMR spectra of synthesized oligomers . The molecular structure of a fluorescent oxazolidinone derivative was elucidated using X-ray crystallography, demonstrating the utility of these compounds in structural analysis .

Chemical Reactions Analysis

Oxazolidinones participate in various chemical reactions, often serving as intermediates or chiral auxiliaries. They can undergo rearrangements, as seen in the "oxazolidinone rearrangement" during the synthesis of nonproteinogenic amino acids . They are also used in the formation of peptide bonds and can control the conformation of these bonds . The reactivity of oxazolidinones can be further manipulated through the introduction of substituents, such as hydroxymethyl groups, which can serve as functional handles for subsequent transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-4-(Hydroxymethyl)oxazolidin-2-one derivatives are influenced by their chiral centers and substituents. These compounds typically have high melting points and exhibit strong hydrogen bonding due to the presence of the oxazolidinone ring. The introduction of hydroxymethyl groups provides additional sites for chemical modification and can affect solubility and reactivity. The oxazolidinone ring itself is relatively stable but can participate in a variety of chemical reactions, making these compounds versatile in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

(S)-4-(Hydroxymethyl)oxazolidin-2-one serves as a key intermediate in the synthesis of multifunctional compounds, including bi- and tri-functional alcohols with oxazolidinone moieties. These syntheses are facilitated under mild conditions, highlighting the compound's versatility in organic chemistry (Yoshiaki Yoshida & T. Endo, 2021). Additionally, the compound's role in the enzymatic synthesis of oxazolidin-2-one derivatives using immobilized lipases suggests its potential in green chemistry applications, offering an environmentally friendly alternative to traditional chemical synthesis methods (G. Yadav & Sandip V. Pawar, 2014).

Biological and Pharmacological Activities

Research has also delved into the biological and pharmacological activities of oxazolidinone derivatives. For example, 5-(carbamoylmethylene)-oxazolidin-2-ones have shown promise in inducing apoptosis in cancer cell lines through mechanisms triggered by increased ROS levels and mitochondrial dysfunction. These findings underscore the potential of oxazolidin-2-one derivatives in cancer therapy, highlighting the need for further investigation into their mechanism of action and therapeutic efficacy (B. Armentano et al., 2020).

Novel Compound Development

The chemical versatility of (S)-4-(Hydroxymethyl)oxazolidin-2-one is also evident in its application in the development of novel compounds with potential therapeutic uses. For instance, chimeric compounds comprising 5-hydroxymethyl-oxazolidinone and tetracyclic-quinolone moieties have been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a dual mode of action as inhibitors of topoisomerases IV and protein synthesis (O. Phillips & L. Sharaf, 2009).

Wirkmechanismus

Target of Action

Oxazolidinones are a class of synthetic antibacterial agents . They act as a protein synthesis inhibitor on the ribosomal 50S subunit of the bacteria . This prevents the formation of the 70S initiation complex which is a prerequisite for bacterial reproduction .

Mode of Action

Oxazolidinones inhibit bacterial growth by blocking the organisms’ ability to synthesize proteins . They bind to the bacterial 23S ribosomal RNA of the 50S subunit and prevent the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .

Biochemical Pathways

The primary biochemical pathway affected by oxazolidinones is protein synthesis . By inhibiting this process, oxazolidinones prevent bacteria from growing and reproducing .

Result of Action

The result of the action of oxazolidinones is the inhibition of bacterial growth and reproduction . This makes them effective against a variety of gram-positive bacterial infections .

Action Environment

The efficacy and stability of oxazolidinones can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the drug . .

Eigenschaften

IUPAC Name |

(4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXGFDVEUOGVFI-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(Hydroxymethyl)oxazolidin-2-one | |

CAS RN |

144542-44-9 | |

| Record name | (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2514050.png)

![Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2514051.png)

![2-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2514053.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)

![2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2514066.png)